molecular formula C14H9BrO2 B8652492 9H-Fluoren-9-one, 6-bromo-2-(hydroxymethyl)- CAS No. 136682-02-5

9H-Fluoren-9-one, 6-bromo-2-(hydroxymethyl)-

Cat. No. B8652492
M. Wt: 289.12 g/mol
InChI Key: VFCUKMKTKIAEEX-UHFFFAOYSA-N
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Patent
US05034384

Procedure details

3-Bromo-7-acetoxymethyl-9-fluorenone (1.18 g) was suspended in methanol (102 ml) and THF (23 ml). To this suspension was added 0.054M NaOMe (6.6 ml). The reaction mixture was stirred at room temperature for 1.25 hours. It was then neutralized with 0.2M pH 7 phosphate buffer. The tetrahydrofuran and methanol were removed under reduced pressure. Reaction mixture was then diluted with ethyl acetate, washed with water and brine, dried and evaporated which gave the product (1.0 g).
Name
3-Bromo-7-acetoxymethyl-9-fluorenone
Quantity
1.18 g
Type
reactant
Reaction Step One
Name
NaOMe
Quantity
6.6 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
102 mL
Type
solvent
Reaction Step Four
Name
Quantity
23 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[C:6](=[O:20])[C:7]3[C:12]([C:13]=2[CH:14]=1)=[CH:11][CH:10]=[C:9]([CH2:15][O:16]C(=O)C)[CH:8]=3.C[O-].[Na+].P([O-])([O-])([O-])=O>CO.C1COCC1.C(OCC)(=O)C>[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[C:6](=[O:20])[C:7]3[C:12]([C:13]=2[CH:14]=1)=[CH:11][CH:10]=[C:9]([CH2:15][OH:16])[CH:8]=3 |f:1.2|

Inputs

Step One
Name
3-Bromo-7-acetoxymethyl-9-fluorenone
Quantity
1.18 g
Type
reactant
Smiles
BrC=1C=CC=2C(C3=CC(=CC=C3C2C1)COC(C)=O)=O
Step Two
Name
NaOMe
Quantity
6.6 mL
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)([O-])([O-])[O-]
Step Four
Name
Quantity
102 mL
Type
solvent
Smiles
CO
Step Five
Name
Quantity
23 mL
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 1.25 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The tetrahydrofuran and methanol were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
Reaction mixture
WASH
Type
WASH
Details
washed with water and brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated which

Outcomes

Product
Details
Reaction Time
1.25 h
Name
Type
product
Smiles
BrC=1C=CC=2C(C3=CC(=CC=C3C2C1)CO)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: CALCULATEDPERCENTYIELD 97.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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